molecular formula C20H24N2O8 B558620 Boc-asp(osu)-obzl CAS No. 140171-25-1

Boc-asp(osu)-obzl

Cat. No.: B558620
CAS No.: 140171-25-1
M. Wt: 420.4 g/mol
InChI Key: TXDSPBVBULXZBT-AWEZNQCLSA-N
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Description

tert-Butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester: is a compound commonly used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester is a reactive intermediate that facilitates the coupling of the aspartic acid derivative with other amino acids or peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxyl group of the protected aspartic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide.

    Formation of N-Hydroxysuccinimide Ester: The resulting compound is then reacted with N-hydroxysuccinimide in the presence of a coupling reagent to form the N-hydroxysuccinimide ester.

Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and mechanochemical synthesis methods are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.

    Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, while the benzyl ester can be cleaved using hydrogenation or strong acids.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve amines and are carried out in the presence of a base such as triethylamine.

    Deprotection Reactions: Use trifluoroacetic acid for tert-butyloxycarbonyl group removal and hydrogenation with palladium on carbon for benzyl ester cleavage.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Protein Engineering: Utilized in the synthesis of modified proteins and peptides for research and therapeutic purposes.

    Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.

Industry:

Mechanism of Action

The mechanism of action of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester involves its role as a coupling reagent in peptide synthesis. The N-hydroxysuccinimide ester group reacts with amino groups of other amino acids or peptides to form stable amide bonds. The tert-butyloxycarbonyl and benzyl ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during synthesis. These protecting groups are removed under specific conditions to yield the desired peptide product .

Comparison with Similar Compounds

Properties

IUPAC Name

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDSPBVBULXZBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444212
Record name 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140171-25-1
Record name 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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